

Octanol-water partition coefficient of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1,2-Dimethylpropyl)benzene

Cat. No.: B1294524

[Get Quote](#)

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of (1,2-Dimethylpropyl)benzene

Authored by: Gemini, Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the octanol-water partition coefficient (LogP) of the aromatic hydrocarbon **(1,2-Dimethylpropyl)benzene**. We will delve into the theoretical underpinnings of LogP, its critical importance in pharmacology and environmental science, the methodologies for its determination, and a specific analysis of the subject molecule. This document is structured to provide not just data, but a causal understanding of the scientific principles and experimental choices involved in the study of lipophilicity.

The Octanol-Water Partition Coefficient (LogP): A Cornerstone of Physicochemical Profiling

The n-octanol-water partition coefficient (K_{ow}), or its logarithmic form LogP, is a fundamental measure of a compound's lipophilicity (affinity for a lipid-like environment) versus its hydrophilicity (affinity for an aqueous environment).^[1] It is defined as the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium in a two-phase system.^[1]

$$\text{LogP} = \log_{10} ([\text{solute}]_{\text{octanol}} / [\text{solute}]_{\text{aqueous}})$$

A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a higher affinity for the aqueous phase (hydrophilic).^[1] A value of zero means the compound partitions equally between the two phases.^[1] This single parameter is a powerful predictor of a molecule's behavior in biological and environmental systems.

- In Drug Discovery and Development: Lipophilicity is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. It governs a molecule's ability to cross cell membranes, penetrate the blood-brain barrier, and bind to metabolic enzymes. As part of Lipinski's "Rule of Five," a LogP value of less than 5 is generally considered favorable for oral bioavailability in drug candidates.^[2]
- In Environmental Science: LogP is used to predict the environmental fate and ecotoxicity of chemicals.^[1] Compounds with high LogP values tend to adsorb to soil and sediment and are more likely to bioaccumulate in the fatty tissues of organisms, posing potential risks to the ecosystem.^[1]

The subject of this guide, **(1,2-Dimethylpropyl)benzene**, is an alkylbenzene, a class of compounds relevant to both industrial chemistry and as environmental markers.^[3]

Physicochemical Profile: (1,2-Dimethylpropyl)benzene

Understanding the fundamental properties of a molecule is the first step in any detailed analysis. **(1,2-Dimethylpropyl)benzene** is an aromatic hydrocarbon characterized by a benzene ring substituted with a branched five-carbon alkyl group.

Property	Value	Source(s)
CAS Number	4481-30-5	[3]
Molecular Formula	C ₁₁ H ₁₆	[3]
Molecular Weight	148.24 g/mol	[3]
Synonyms	2-Methyl-3-phenylbutane, 3-Methyl-2-phenylbutane	[3]
Boiling Point	~186-188 °C (459-461 K)	[2][3]
Density	~0.86-0.87 g/mL	[2]

LogP Value of (1,2-Dimethylpropyl)benzene: A Data Synthesis

A thorough literature review reveals no publicly available, experimentally determined LogP value for **(1,2-Dimethylpropyl)benzene**. This is not uncommon for compounds that are not primary subjects of pharmaceutical or environmental regulation. However, several robust computational models provide reliable estimates. These *in silico* predictions are indispensable in modern chemistry for prioritizing research and screening large numbers of compounds.

Prediction Method/Model	Predicted LogP Value	Source(s)
XLogP3	4.5	[2]
Crippen Method	3.446	[4]

The variance in predicted values highlights a crucial aspect of computational chemistry: different algorithms use different approaches, leading to slightly different results. The XLogP3 model is an atom-additive method that also includes corrective factors, while the Crippen method is a fragment-based approach. The consensus from these models is that **(1,2-Dimethylpropyl)benzene** is a highly lipophilic compound, with a LogP value significantly above the range typically associated with good aqueous solubility.

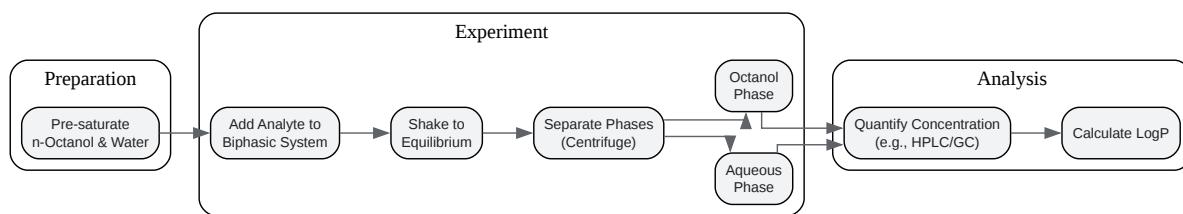
Methodologies for LogP Determination

The determination of LogP can be approached through direct experimental measurement or computational prediction. As a Senior Application Scientist, it is imperative to understand the causality behind the choice of method, its domain of applicability, and its inherent limitations.

Experimental Determination: The Gold Standard and High-Throughput Alternatives

A. The Shake-Flask Method (OECD Guideline 107)

Considered the "gold standard" for its directness and accuracy, the shake-flask method is the definitive technique for LogP determination.^[5] Its primary advantage is that it is a direct measurement of the partition coefficient at equilibrium.


Principle of Causality: This method physically replicates the partitioning phenomenon. By dissolving the analyte in a pre-saturated biphasic system of n-octanol and water and allowing it to reach equilibrium through vigorous mixing, the resulting concentrations in each phase directly yield the partition coefficient. Pre-saturation of the solvents is critical to prevent volume changes that would alter the final concentration measurements.

Detailed Experimental Protocol:

- **Solvent Preparation:** Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4 for drug discovery applications). Vigorously mix equal volumes of the n-octanol and buffer in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.^[5]
- **Analyte Stock Solution:** Prepare a stock solution of **(1,2-Dimethylpropyl)benzene** in a suitable solvent (e.g., DMSO for many organic compounds) at a known concentration (e.g., 10 mM).
- **Partitioning:** In a glass vessel with a screw cap, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure the analyte concentration is measurable in both phases.
- **Analyte Addition:** Add a small aliquot of the analyte stock solution to the biphasic system. The final concentration should not exceed 0.01 mol/L in either phase.

- Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically several hours). Centrifugation is often required afterward to ensure a clean separation of the two phases, especially if emulsions have formed.
- Quantification: Carefully separate the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) for a volatile compound like **(1,2-Dimethylpropyl)benzene**.
- Calculation: Calculate the LogP using the formula: $\text{LogP} = \log_{10} (\text{C}_{\text{octanol}} / \text{C}_{\text{aqueous}})$.

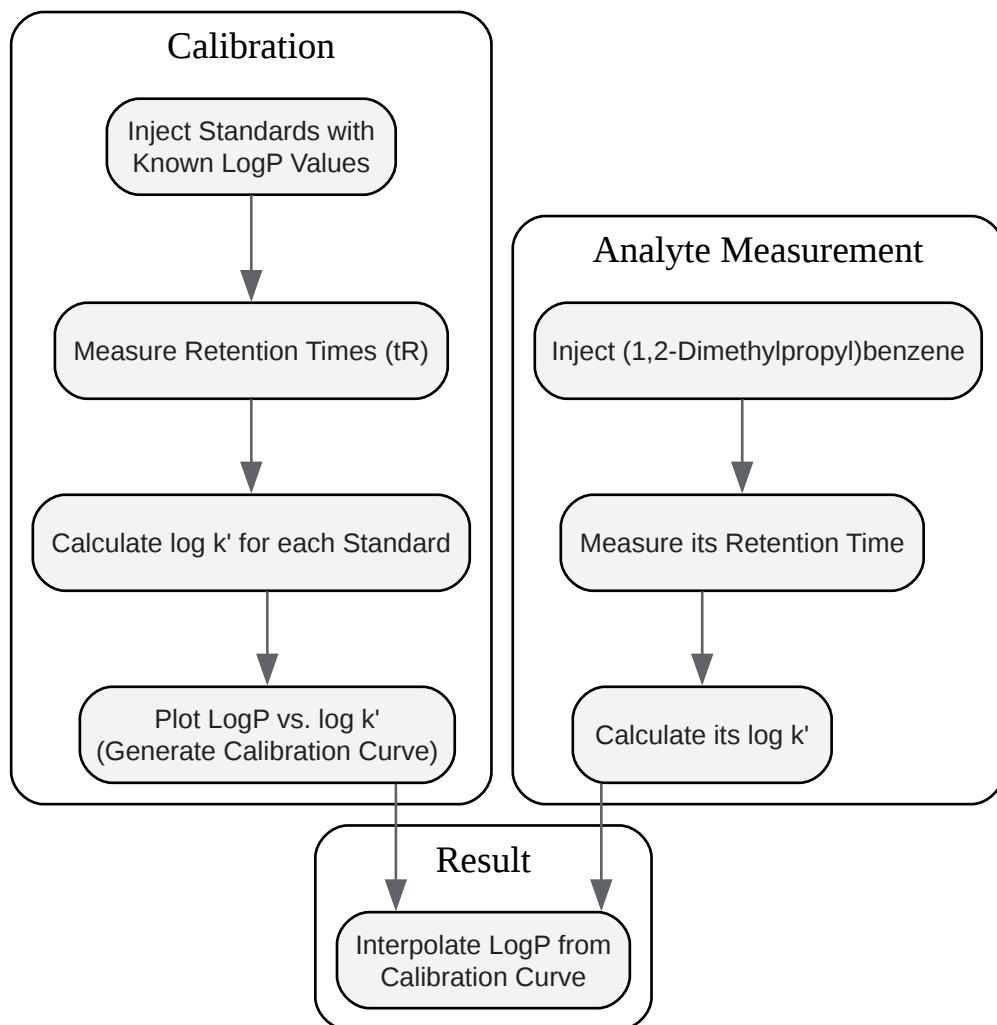
Workflow Diagram: Shake-Flask Method

[Click to download full resolution via product page](#)

Caption: Workflow of the OECD Guideline Shake-Flask Method for LogP determination.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, RP-HPLC offers a rapid and reliable indirect method for estimating LogP. This technique requires significantly less compound and is less sensitive to impurities.


Principle of Causality: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. Lipophilic compounds interact more strongly with the hydrophobic stationary phase and thus have longer retention times. By calibrating the system with a set of standards with known LogP values, a linear relationship between the logarithm of the capacity factor ($\log k'$) and LogP can be

established. The LogP of an unknown compound can then be interpolated from its measured retention time.

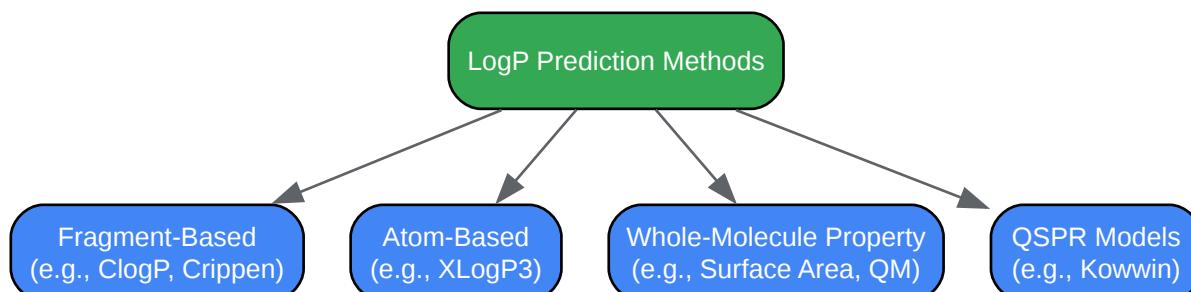
Detailed Experimental Protocol:

- System Setup: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector.
- Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
- Standard Selection: Choose a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the analyte. The standards should be structurally similar if possible.
- Calibration Curve Generation: a. Inject each standard individually onto the column and record its retention time (t_R). b. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). c. Calculate the capacity factor (k') for each standard using the formula: $k' = (t_R - t_0) / t_0$. d. Plot the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis). e. Perform a linear regression to obtain the calibration equation: $\text{LogP} = m(\log k') + c$.
- Analyte Measurement: Inject the **(1,2-Dimethylpropyl)benzene** sample under the identical chromatographic conditions.
- LogP Calculation: a. Measure the retention time (t_R) of the analyte. b. Calculate its log k' . c. Use the calibration equation to calculate the LogP of **(1,2-Dimethylpropyl)benzene**.

Workflow Diagram: HPLC-Based LogP Estimation

[Click to download full resolution via product page](#)

Caption: Workflow for estimating LogP using the RP-HPLC method.


Computational (In Silico) Determination

The absence of experimental data for many compounds necessitates the use of predictive models. These methods are crucial in early-stage research for screening virtual libraries and prioritizing synthetic targets.^[6]

Principle of Causality: Computational methods operate on the principle that the LogP of a molecule is a function of its structure. By deconstructing the molecule into constituent atoms or fragments with known lipophilic contributions, or by calculating whole-molecule properties correlated with lipophilicity, an estimate of the LogP can be derived.

- Fragment-Based Methods: These models, such as the Crippen method (as seen in Cheméo) or ClogP, calculate LogP by summing the contributions of individual functional groups and structural fragments.[4] They rely on extensive databases of experimentally determined values for these fragments.
- Atom-Based Methods: Models like XLogP3 dissect the molecule into its constituent atoms and sum their contributions, often applying correction factors for intramolecular interactions.
- Whole-Molecule Property Methods: These approaches use quantum chemical calculations to determine molecular properties like solvent-accessible surface area, polarizability, and dipole moments, which are then correlated to LogP through regression equations.
- Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to build a correlation between a set of calculated molecular descriptors and the experimentally determined LogP for a training set of molecules.[7][8] This model can then be used to predict the LogP of new compounds.

Logical Relationship Diagram: Computational LogP Methods

[Click to download full resolution via product page](#)

Caption: Classification of major in silico LogP prediction methodologies.

Structural Analysis and Implications for (1,2-Dimethylpropyl)benzene

The predicted high LogP value (3.4–4.5) of **(1,2-Dimethylpropyl)benzene** is a direct consequence of its molecular structure.

- Aromatic Ring: The benzene ring is a large, nonpolar, hydrophobic moiety that significantly contributes to the molecule's lipophilicity.
- Alkyl Side Chain: The C₅H₁₁ alkyl group is also highly hydrophobic. The combination of these two features results in a molecule with very poor affinity for water.
- Branching: The branching in the 1,2-dimethylpropyl group slightly reduces the molecule's surface area compared to a linear pentyl chain (n-pentylbenzene). This can sometimes lead to a minor decrease in LogP, as a more compact structure may be more easily accommodated in the structured water environment. However, the overall effect is dominated by the large hydrophobic mass.

Field-Proven Insights: The Practical Consequences of a High LogP

Based on the predicted LogP of ~4.5, we can infer the following practical implications for **(1,2-Dimethylpropyl)benzene**:

- Pharmaceutical Context:
 - Poor Oral Bioavailability: A LogP of 4.5 is high and suggests very low aqueous solubility. This would likely lead to poor absorption from the gastrointestinal tract, making it an unfavorable candidate for oral drug delivery according to Lipinski's guidelines.[\[2\]](#)
 - Tissue Sequestration: Highly lipophilic compounds tend to distribute into and accumulate in fatty tissues. This can lead to a long biological half-life and a large volume of distribution, which can be problematic for dosing and can increase the risk of toxicity.
 - Metabolic Liability: The molecule would likely be a substrate for cytochrome P450 enzymes in the liver, which are responsible for metabolizing lipophilic xenobiotics to facilitate their excretion.
- Environmental Context:
 - Environmental Fate: As an alkylbenzene, its fate is governed by its hydrophobicity. With a high LogP, **(1,2-Dimethylpropyl)benzene** will have a strong tendency to partition out of the water column and adsorb onto organic matter in soil and sediment.

- Bioaccumulation: The high LogP value strongly suggests a potential for bioaccumulation in aquatic organisms. The compound would be readily absorbed and stored in lipid-rich tissues, potentially biomagnifying up the food chain. This is a key concern for persistent organic pollutants.[1]

Conclusion

While an experimentally determined octanol-water partition coefficient for **(1,2-Dimethylpropyl)benzene** is not readily available, robust and validated computational methods consistently predict it to be a highly lipophilic molecule with a LogP in the range of 3.4 to 4.5. This high value is a direct result of its nonpolar aromatic ring and branched alkyl structure. Understanding this key physicochemical parameter allows researchers to reliably predict its behavior, foreseeing challenges in pharmaceutical development due to poor solubility and bioavailability, and anticipating its environmental fate, which is likely dominated by adsorption to sediment and a high potential for bioaccumulation. The methodologies detailed herein, from the gold-standard shake-flask method to high-throughput computational screening, provide the necessary tools for scientists to assess this critical property for any compound of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ▷ InChI Key Database | [(1R)-1,2-dimethylpropyl]benzene [inchikey.info]
- 2. (1,2-Dimethylpropyl)benzene | lookchem [lookchem.com]
- 3. Benzene, (1,2-dimethylpropyl)- [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. (1,2-DIMETHYLPROPYL)BENZENE | 4481-30-5 [chemicalbook.com]
- 6. Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Octanol-water partition coefficient of (1,2-Dimethylpropyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294524#octanol-water-partition-coefficient-of-1-2-dimethylpropyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com